An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol
An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for 1-Amino-2-methyl-4-phenylbutan-2-ol is available in public databases. The information presented herein is a combination of predicted data for the target compound and experimental data for its isomers. Clear distinctions are made for data pertaining to isomers.
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tertiary alcohol on a substituted butane backbone, makes it an interesting candidate for use as a chiral building block or a pharmacophore. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and available data on its isomers.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol and Its Isomers
| Property | 1-Amino-2-methyl-4-phenylbutan-2-ol (Predicted) | 4-Amino-2-methyl-1-phenylbutan-2-ol[1] | 4-Amino-2-methyl-4-phenylbutan-2-ol[2] |
| Molecular Formula | C₁₁H₁₇NO[3] | C₁₁H₁₇NO | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [3] | 179.26 g/mol | 179.26 g/mol |
| CAS Number | 1155915-78-8[3] | 63574-07-2[1] | 14593-13-6[2] |
| IUPAC Name | 1-Amino-2-methyl-4-phenylbutan-2-ol | 4-Amino-2-methyl-1-phenylbutan-2-ol | 4-Amino-2-methyl-4-phenylbutan-2-ol |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.3 Ų | 46.3 Ų |
| LogP (Predicted) | Not Available | 1.2 | 1.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | Not Available | Not Available | Not Available |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol are not published, several logical synthetic routes can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathways
Method 1: Reductive Amination of a Hydroxy Ketone
This approach involves the synthesis of a key intermediate, 1-hydroxy-2-methyl-4-phenylbutan-2-one, followed by reductive amination.
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Step 1: Synthesis of 2-methyl-4-phenylbutan-1,2-diol. This precursor could be synthesized from a suitable starting material like 4-phenyl-2-butanone.
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Step 2: Selective Oxidation. Selective oxidation of the primary alcohol in the diol would yield the desired hydroxy ketone.
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Step 3: Reductive Amination. The hydroxy ketone can then be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 1-Amino-2-methyl-4-phenylbutan-2-ol.
Method 2: Ring-Opening of an Epoxide
This versatile method for synthesizing amino alcohols can be adapted for the target molecule.
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Step 1: Synthesis of 2-methyl-2-(2-phenylethyl)oxirane. This epoxide can be prepared from 4-phenyl-2-butanone.
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Step 2: Nucleophilic Ring-Opening. The epoxide can be subjected to nucleophilic attack by an amine source, such as ammonia or a protected amine. The regioselectivity of the ring-opening would be a critical factor to control.[3]
Below is a DOT script visualizing the proposed epoxide ring-opening pathway.
Caption: Proposed synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol via epoxide ring-opening.
Stereoselective Synthesis
Given that the C2 carbon in 1-Amino-2-methyl-4-phenylbutan-2-ol is a stereocenter, enantiomerically pure forms could be synthesized using stereoselective methods.[3] One potential approach is the asymmetric reduction of a precursor ketone.
The following diagram illustrates a general workflow for a stereoselective synthesis.
Caption: General workflow for the stereoselective synthesis of enantiomers.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Amino-2-methyl-4-phenylbutan-2-ol has been found in the searched literature. For researchers planning to synthesize this compound, standard spectroscopic techniques would be essential for its characterization.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or mechanism of action of 1-Amino-2-methyl-4-phenylbutan-2-ol. The amino alcohol motif is a known pharmacophore present in many biologically active compounds, suggesting that this molecule could be a candidate for screening in various assays. However, without experimental data, any discussion of its potential pharmacological effects remains speculative.
Safety Information
Specific safety and hazard information for 1-Amino-2-methyl-4-phenylbutan-2-ol is not available. However, for the isomeric compound, 4-Amino-2-methyl-1-phenylbutan-2-ol, the following hazard statements are listed: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[4] It is reasonable to assume that 1-Amino-2-methyl-4-phenylbutan-2-ol may have a similar hazard profile and should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with potential for further investigation in synthetic and medicinal chemistry. This guide has provided a summary of its predicted properties and outlined potential synthetic strategies. The lack of experimental data highlights an opportunity for researchers to synthesize and characterize this compound, and to explore its potential biological activities. Future studies are needed to fully elucidate the chemical and biological profile of this molecule.
References
- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-2-methyl-4-phenylbutan-2-ol | 1155915-78-8 | Benchchem [benchchem.com]
- 4. 4-amino-2-methyl-1-phenylbutan-2-ol | 63574-07-2 [sigmaaldrich.com]



